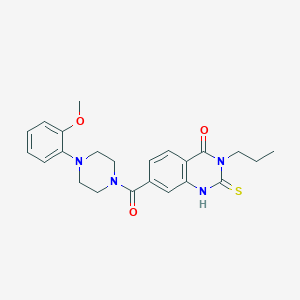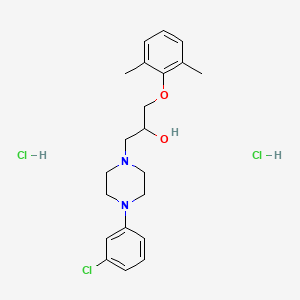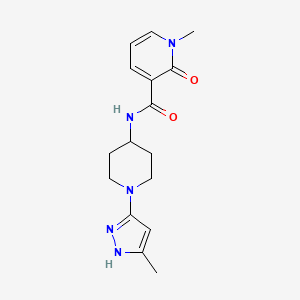
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, commonly known as CBDMQ, is a potent, selective, and reversible inhibitor of mammalian Ste20-like. It is a member of quinolines .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N3O2S. The molecular weight is 345.46. The IUPAC name is 8- [ [4- (2-phenylethyl)-1,4-diazepan-1-yl]sulfonyl]quinoline .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 395.5 g/mol, XLogP3-AA of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 395.16674822 g/mol, Monoisotopic Mass of 395.16674822 g/mol, Topological Polar Surface Area of 61.9 Ų, Heavy Atom Count of 28, Formal Charge of 0, Complexity of 585 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, a compound featuring a quinoline core, plays a significant role in the realm of chemical synthesis and reactivity. The compound's utility is highlighted in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals and materials. For example, cyclopenta[b]quinolines and cyclohexa[b]quinolines can be synthesized through reactions involving α-diazo ketones, showcasing the quinoline derivatives' versatility in forming complex structures (Zhao et al., 2016). Additionally, the synthesis of dihydropyrrolo-[2,3-b]quinolines from similar reactants further illustrates the adaptability of quinoline derivatives in chemical transformations.
Antimicrobial Applications
Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. The synthesis and characterization of metal chelates of quinoline derivatives have demonstrated potential antimicrobial activity, offering a promising avenue for developing new antibacterial agents (Patel, A. U., 2009). This suggests that quinoline-based compounds can be essential in the fight against infectious diseases by providing novel mechanisms of action against microbial pathogens.
Biological Activity and Pharmacological Potential
The exploration of quinoline derivatives extends into the pharmacological domain, where these compounds exhibit a range of biological activities. The modification of quinoline structures has led to the synthesis of compounds with enhanced antimicrobial efficacy. For instance, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has revealed compounds with significant activity against Gram-positive bacteria, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalysis and Chemical Transformations
The catalytic applications of quinoline derivatives are notable, especially in reactions involving sulfonylation. A novel method for C–H sulfonylation of quinolines using cobalt catalysts demonstrates the utility of quinoline derivatives in facilitating chemical transformations, offering a greener alternative to traditional sulfonylation methods (Wang et al., 2017). This highlights the role of quinoline derivatives in advancing sustainable chemical processes through catalysis.
Eigenschaften
IUPAC Name |
8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXCJLNSXCNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2355231.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)
![3-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2355238.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)



![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2355250.png)
